VU0029251

mGluR5 partial antagonist functional assay

VU0029251 is the first reported mGluR5 partial antagonist with a non-MPEP scaffold, achieving a maximum of 50% receptor inhibition—unlike full antagonists. Its distinct allosteric binding site makes it essential for dissecting graded modulation, characterizing novel allosteric pockets, and benchmarking new partial antagonists. With a binding affinity (Ki) of 1.07 µM and functional potency (IC50) of 1.7 µM, it delivers reproducible results for head-to-head comparisons with full blockers. Choose VU0029251 for unique mechanistic studies that full antagonists cannot support.

Molecular Formula C10H11N3S2
Molecular Weight 237.3 g/mol
Cat. No. B10769191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0029251
Molecular FormulaC10H11N3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C3=C(CCC3)SC2=N1)N
InChIInChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13)
InChIKeyWDDBZCKBRCTSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU0029251 Procurement Guide: An mGluR5 Partial Antagonist with a Non-MPEP Scaffold


VU0029251 (6,7-dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine) is a research compound classified as a partial antagonist of the metabotropic glutamate receptor 5 (mGluR5) . It is structurally distinct from the classic mGluR5 negative allosteric modulator (NAM) MPEP (2-methyl-6-(phenylethynyl)pyridine) and its analogs [1]. Its functional profile is characterized by a maximum inhibition of 50% of the receptor's activity, which differentiates it from full antagonists .

VU0029251 Differentiation: Why mGluR5 Modulators Are Not Interchangeable


Substituting VU0029251 with other mGluR5 modulators is not scientifically sound due to critical differences in both molecular mechanism and binding site. VU0029251 is a partial antagonist, meaning it can only achieve a maximum of 50% inhibition of mGluR5 activity . This is in stark contrast to full antagonists like VU0040228, which completely block the receptor [1]. Furthermore, VU0029251's non-MPEP scaffold suggests it interacts with an allosteric site distinct from the classic MPEP binding pocket, as evidenced by its inability to fully displace [3H]MPEP . Using a full antagonist or an MPEP-based compound would therefore result in a different pharmacological outcome, making VU0029251 a unique tool for investigating graded mGluR5 modulation.

VU0029251 Quantitative Evidence: Comparative Performance Against Key Analogs


Functional Efficacy: VU0029251 Partial Antagonism vs. VU0040228 Full Antagonism

VU0029251 exhibits a distinct partial antagonism profile compared to the full antagonist VU0040228. In calcium mobilization assays, VU0029251 only blocks the response to 50% of an EC80 concentration of glutamate, whereas VU0040228 completely blocks the response [1].

mGluR5 partial antagonist functional assay

Binding Site Differentiation: VU0029251 Non-Competitive Displacement of MPEP

VU0029251's mechanism is distinct from MPEP-site ligands. It cannot completely displace [3H]MPEP from mGluR5, suggesting it binds to a different allosteric site . This is a key differentiator from many other mGluR5 NAMs that act at the well-characterized MPEP binding pocket.

mGluR5 allosteric modulator binding site

Target Engagement: VU0029251 Binding Affinity (Ki) for mGluR5

VU0029251 binds to mGluR5 with a defined affinity (Ki) of 1.07 µM . While not a high-potency compound, this value establishes a reproducible baseline for target engagement in cellular studies and allows for comparison with other lower-affinity mGluR5 tool compounds.

mGluR5 partial antagonist binding affinity

Functional Potency: VU0029251 Inhibition of mGluR5-Mediated Calcium Mobilization

In a functional cellular assay, VU0029251 inhibits glutamate-induced calcium mobilization with an IC50 of 1.7 µM . This functional potency is consistent with its binding affinity and confirms its activity as an antagonist in a physiologically relevant signaling pathway.

mGluR5 partial antagonist functional assay

VU0029251 Procurement Scenarios: Targeted Research Applications


Investigating Partial Antagonism vs. Full Antagonism at mGluR5

Researchers aiming to compare the downstream effects of partially inhibiting versus completely blocking mGluR5 should select VU0029251. Its established profile of achieving only 50% maximum inhibition makes it an ideal tool for head-to-head experiments with full antagonists like VU0040228 . This allows for the dissection of signaling pathways that require a certain level of residual receptor activity.

Exploring Non-MPEP Allosteric Sites on mGluR5

For studies focused on identifying and characterizing novel allosteric binding sites on mGluR5, VU0029251 is a critical reagent. Its inability to fully displace [3H]MPEP indicates it binds to a distinct site, providing a chemical probe to investigate allosteric modulation beyond the well-known MPEP pocket. This can help uncover new mechanisms of receptor regulation.

Establishing Baseline Activity for mGluR5 Partial Antagonists

In drug discovery programs seeking to develop novel mGluR5 partial antagonists, VU0029251 serves as a valuable reference compound. Its well-documented binding affinity (Ki = 1.07 µM) and functional potency (IC50 = 1.7 µM) provide clear benchmarks for evaluating the potency and efficacy of new chemical entities in both binding and functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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